Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-
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Overview
Description
N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE is a compound that features a triazole ring and an adamantane moiety. The triazole ring is known for its stability and biological activity, while the adamantane structure is recognized for its rigidity and bulkiness, which can influence the compound’s interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the adamantane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced forms of the triazole or adamantane structures .
Scientific Research Applications
N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety can enhance the compound’s binding affinity and stability . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Adamantane derivatives: Compounds with the adamantane moiety are known for their stability and unique interactions with biological targets.
Uniqueness
N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE is unique due to the combination of the triazole ring and adamantane moiety, which can result in enhanced biological activity and stability compared to other compounds with only one of these features .
Properties
Molecular Formula |
C15H22N4O |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[3-(3-methyl-1,2,4-triazol-1-yl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C15H22N4O/c1-10-16-9-19(18-10)15-6-12-3-13(7-15)5-14(4-12,8-15)17-11(2)20/h9,12-13H,3-8H2,1-2H3,(H,17,20) |
InChI Key |
QJIZRZHHPCYQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C |
Origin of Product |
United States |
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